molecular formula C10H12O2 B8432799 2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol

2,2-Dimethyl-2,3-dihydrobenzofuran-6-ol

Cat. No. B8432799
M. Wt: 164.20 g/mol
InChI Key: AHKYFZWOFLMVRA-UHFFFAOYSA-N
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Patent
US08106087B2

Procedure details

To a solution of 6-(benzyloxy)-2,2-dimethylbenzofuran-3(2H)-one (0.85 g, 3.20 mmol) in methanol (100 mL) was added palladium hydroxide (0.22 g, 20 wt. % loading, 0.32 mmol). The resulting mixture was hydrogenated for 16 hours under 60 psi of hydrogen. The reaction mixture was filtered through celite, washed with methanol. The filtrate was concentrated in vacuo to dryness. The residue was subjected to column chromatography (ethyl acetate/hexane, 1/5) to give the title compound (0.46 g, 88%): 1H NMR (300 MHz, CDCl3) δ 6.92 (d, 1H), 6.30-6.21 (m, 2H), 4.77 (s, 1H), 2.90 (s, 2H), 1.44 (s, 6H).
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:20]=[CH:19][C:12]2[C:13](=O)[C:14]([CH3:17])([CH3:16])[O:15][C:11]=2[CH:10]=1)C1C=CC=CC=1.[H][H]>CO.[OH-].[Pd+2].[OH-]>[CH3:16][C:14]1([CH3:17])[CH2:13][C:12]2[CH:19]=[CH:20][C:9]([OH:8])=[CH:10][C:11]=2[O:15]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.85 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC2=C(C(C(O2)(C)C)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.22 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C1)C=CC(=C2)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.